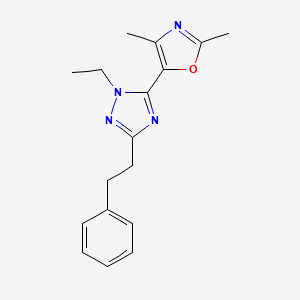![molecular formula C19H18N6O B5664185 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine is a compound within the broader class of pyrazole and pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The focus here will be on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds, excluding their drug use, dosage, side effects, and applications.
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives typically involves multi-step chemical reactions starting from basic heterocyclic compounds. For example, hydroxymethyl pyrazole derivatives react with primary amines to yield various N-substituted pyrimidin-amines, including those with methoxyphenyl groups. These syntheses often employ techniques like refluxing in ethanol or reactions under microwave irradiation to improve yields and reduce reaction times. Spectroscopic methods such as FT-IR, UV-visible, proton NMR, mass spectroscopy, and X-ray crystallography are utilized to confirm the structures of synthesized compounds (Titi et al., 2020).
Molecular Structure Analysis
X-ray crystallography has revealed detailed insights into the molecular structure of these compounds, including crystal system, space group, bond angles, and intermolecular interactions. For instance, various pyrazole derivatives crystallize in different space groups, indicating diverse molecular conformations. Theoretical calculations, such as density functional theory (DFT), are employed to compare with experimental data and predict properties like HOMO-LUMO energies and molecular electrostatic potential (Murugavel et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, chlorination, and aminisation, leading to the formation of novel heterocyclic systems. The reactivity of these compounds is influenced by their molecular structure, particularly the position of substituents such as methoxy groups, which can affect their potential as intermediates in organic synthesis (El-Essawy, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline form, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are critical for designing compounds with desired biological or chemical activities. Molecular docking and pharmacological evaluations reveal how these compounds interact with biological targets, providing insights into their mechanism of action at the molecular level (Huang et al., 2020).
特性
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-23-18-17(7-4-8-20-18)19(24-13)21-10-14-11-22-25(12-14)15-5-3-6-16(9-15)26-2/h3-9,11-12H,10H2,1-2H3,(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCYRPRGPDTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)

![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)

![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)

![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)